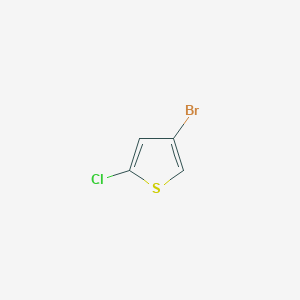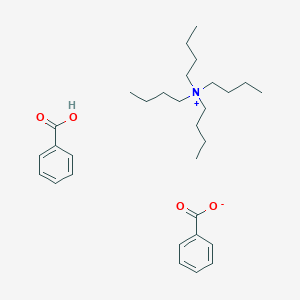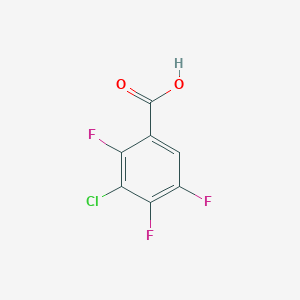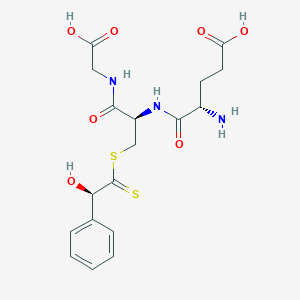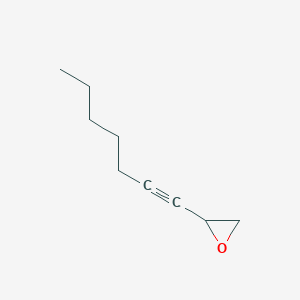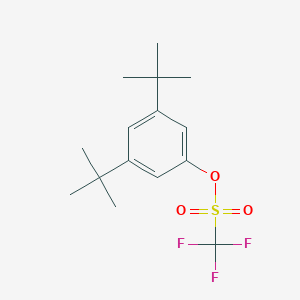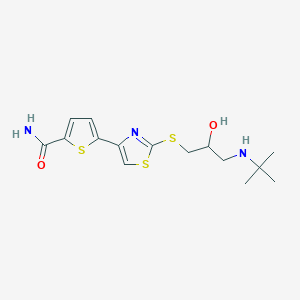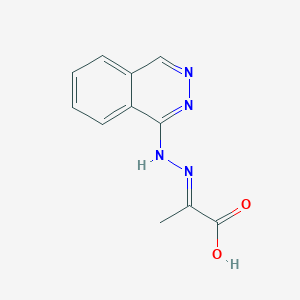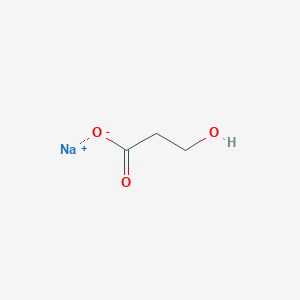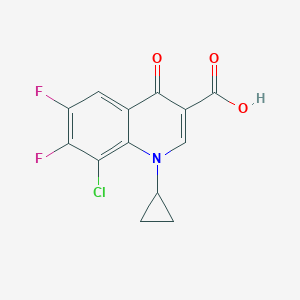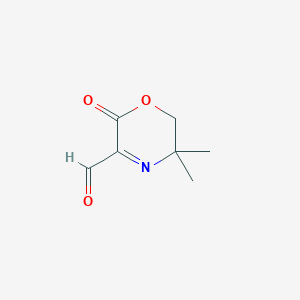
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde, also known as DMOC, is a heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. DMOC has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is not fully understood. However, it is believed that 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde acts by inhibiting certain enzymes in the body, which leads to the suppression of various biological processes. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to inhibit the activity of some enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have antiviral, anti-inflammatory, and anticancer properties. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has several advantages as an intermediate in the synthesis of various compounds. It is readily available, easy to handle, and has a high yield and purity. However, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde also has some limitations. It is a highly reactive compound and can be difficult to handle under certain conditions. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde can be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde in scientific research. One potential direction is the development of new drugs and materials using 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde as an intermediate. Another direction is the investigation of the mechanism of action of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde and its potential use in the treatment of various diseases. Further research is also needed to understand the toxicity and safety of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde, especially in the context of its use in drug development.
Synthesemethoden
The synthesis of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde involves the reaction of 2,4-pentanedione with hydroxylamine-O-sulfonic acid in the presence of a catalyst. This reaction produces 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde in high yield and purity. The synthesis of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is a crucial step in the preparation of many drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. It is used in the preparation of antiviral drugs, anti-inflammatory drugs, and anticancer drugs. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is also used in the synthesis of insecticides, herbicides, and fungicides. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is used in the preparation of materials such as polymers, dyes, and catalysts.
Eigenschaften
CAS-Nummer |
142068-58-4 |
|---|---|
Produktname |
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3,3-dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-7(2)4-11-6(10)5(3-9)8-7/h3H,4H2,1-2H3 |
InChI-Schlüssel |
DEPXWLHWZDZBLK-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(=N1)C=O)C |
Kanonische SMILES |
CC1(COC(=O)C(=N1)C=O)C |
Synonyme |
2H-1,4-Oxazine-3-carboxaldehyde, 5,6-dihydro-5,5-dimethyl-2-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



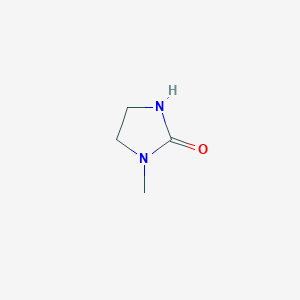
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
